molecular formula C8H8BrNO2 B145958 4-Nitrophenethyl bromide CAS No. 5339-26-4

4-Nitrophenethyl bromide

Cat. No. B145958
CAS RN: 5339-26-4
M. Wt: 230.06 g/mol
InChI Key: NTURQZFFJDCTMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various bromide compounds related to 4-nitrophenethyl bromide has been explored in several studies. For instance, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide is described, which reacts with nucleophiles to afford substitution products and with active methylene compounds to yield pyrazole derivatives . Another study reports the synthesis of 4-nitrophenacyldimethylsulfonium bromide, which upon treatment with NaOH, leads to the formation of 4-nitrophenacylidenedimethylsulfurane. This compound further reacts with aromatic aldehydes to produce 2,4,6-triarylpyrimidines .

Molecular Structure Analysis

The molecular structure of 4-nitrophenethyl bromide derivatives has been characterized using various spectroscopic techniques. For example, the electrochemical behavior of 4-nitrobenzyl bromide was studied, and its structure was analyzed using FESEM, EDS, AFM, XRD, FTIR, and NMR spectral characteristics . Similarly, the structure of 2,4,6-bromo-4'-nitro ether was confirmed by IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

Several studies have investigated the chemical reactions involving nitro and bromo substituents. Nucleophilic aromatic substitution reactions are common, as seen in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to unexpected isomers . Additionally, the electrosynthesis of 4-nitrophenylacetate from 4-nitrobenzyl bromide involves an electrocatalytic reduction of CO2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenethyl bromide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the electrochemical properties of novel phthalocyanines based on 4-nitro-2-(octyloxy)phenoxy substitution were investigated, revealing thermally activated conductivity dependence on temperature . The inclusion compounds of tetrakis(4-nitrophenyl)methane exhibit structural adaptability and form robust networks with weak C-H...O and pi...pi interactions .

Relevant Case Studies

Case studies in the literature demonstrate the versatility of 4-nitrophenethyl bromide derivatives in various chemical reactions. The electrochemical behavior of 4-nitrobenzyl bromide as a catalyst for CO2 reduction is a notable example of its application in environmental chemistry . The synthesis of pyrimidines using 4-nitrophenacyldimethylsulfonium bromide showcases the compound's utility in creating complex organic molecules .

Scientific Research Applications

Catalysis and Electrochemical Behavior 4-Nitrobenzyl bromide serves as a catalyst in the reduction of CO2 and as an initial substrate for the electrosynthesis of 4-nitrophenylacetic acid. The study utilized a Cu nanoparticles/Pd nanoparticles/reduced graphene oxide nanocomposite modified glassy carbon electrode (Cu/Pd/rGO/GCE) to promote the electroactivation of CO2. The dual role of 4-nitrobenzyl bromide in this process includes the electrocatalytic reduction of CO2 and reaction of produced CO2•− with 4-nitrobenzyl bromide radical anion, indicating its potential in catalytic processes and environmental applications (Mohammadzadeh et al., 2020).

Synthetic Technology 4-Nitrobenzyl bromide is used as a precursor in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis widely used in the fields of medicine, pesticides, and chemicals. The synthesis process is improved based on traditional methods, offering benefits like low production cost, simplicity, short reaction time, and environmental friendliness, highlighting its importance in the chemical industry (Wang Ling-ya, 2015).

Photosynthesis Research 4-Nitrobenzyl bromide has been synthesized from 4-nitrotoluene using photosynthesis. The process, under certain conditions such as ultraviolet irradiation and specific temperature and mole ratio settings, yielded a high reaction yield and product purity. This environmentally friendly process emphasizes the compound's role in synthetic chemistry and potential applications in various industrial processes (Zhou Zeng-yong, 2009).

Safety And Hazards

4-Nitrophenethyl bromide is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for 4-Nitrophenethyl bromide are not available in the retrieved data, its use as a substrate and activator for theta class glutathione transferase (GSTT-1) suggests potential applications in biochemical research and drug development .

properties

IUPAC Name

1-(2-bromoethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTURQZFFJDCTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201549
Record name 4-Nitrophenethyl bromide
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Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenethyl bromide

CAS RN

5339-26-4
Record name 4-Nitrophenethyl bromide
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Record name 4-Nitrophenethyl bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Bromoethyl)-4-nitrobenzene
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Record name 1-(2-Bromoethyl)-4-nitrobenzene
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Record name 4-Nitrophenethyl bromide
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Record name 4-nitrophenethyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
A Sugimoto, H Maruyama, W Takahashi… - Journal of …, 1999 - Wiley Online Library
The reaction of lithium salt of 5‐methyl‐5,10‐dihydrophenazine anion with 4‐nitrophenethyl bromide in 1,2‐dimethoxyethane gave unexpected compounds, 1,2‐bis[5‐(10‐methyl‐5,10‐…
Number of citations: 3 onlinelibrary.wiley.com
P Jemth, B Mannervik - Archives of biochemistry and biophysics, 1997 - Elsevier
… are obtained with 4-nitrophenethyl bromide as elec- … kcat with both 4-nitrophenethyl bromide and 1,2-epoxy- … 4-nitrobenzyl chloride; NPB, 4-nitrophenethyl bromide; SDS, sodium dode1 …
Number of citations: 64 www.sciencedirect.com
C Jin, LD Mayer, AH Lewin, KS Rehder… - Synthetic …, 2008 - Taylor & Francis
… Because attempts to scale up the published synthetic preparation of p‐aminophenethylspiperone (NAPS) by N‐alkylation of spiperone with 4‐nitrophenethyl bromide followed by …
Number of citations: 8 www.tandfonline.com
SH Hong, HJ Park, KH Kong - … and Physiology Part B: Biochemistry and …, 1999 - Elsevier
… The enzyme displayed activity towards 1-chloro-2,4-dinitrobenzene, a general GST substrate and high activities towards 4-nitrophenethyl bromide and 1,2-epoxy-3-(p-nitrophenoxy) …
Number of citations: 15 www.sciencedirect.com
L Brinchi, R Germani, G Savelli… - Journal of Physical …, 1999 - Wiley Online Library
… The rate-surfactant profiles for E2 reactions of phenethyland 4-nitrophenethyl bromide (1a, b) are shown in Figs 1 and 2. Rate constants of reaction of 1a are only slightly affected by the …
Number of citations: 23 onlinelibrary.wiley.com
L Brinchi, P Di Profio, R Germani, G Savelli… - Langmuir, 1997 - ACS Publications
… Our values of k M for reactions of phenethyl and 4-nitrophenethyl bromide are lower than those of Wilk for reactions in mixed-ion systems by factors of ca. 2 and 1.5, respectively. These …
Number of citations: 59 pubs.acs.org
MF Lopez, WF Patton, WB Sawlivich… - … et Biophysica Acta (BBA …, 1994 - Elsevier
… on a novel membrane based glutathione affinity matrix and displayed activity towards 1-chloro-2,4-dinitrobenzene (CDNB), a general GST substrate, as well as 4-nitrophenethyl bromide…
Number of citations: 49 www.sciencedirect.com
AR Lo Piero, I Puglisi, V Mercurio… - II International Symposium …, 2009 - actahort.org
… R89P upon the isoform GSTU2, showed extremely high catalytic efficiency towards GSH and pronounced ability to conjugate GSH to the alkyl halide 4-nitrophenethyl bromide, a …
Number of citations: 5 www.actahort.org
MDT Hossain, N Yamada, K Yamamoto - PLoS One, 2014 - journals.plos.org
… The enzyme (bmGSTT) catalyzes the reaction of glutathione with 1-chloro-2,4-dinitrobenzene, 1,2-epoxy-3-(4-nitrophenoxy)-propane, and 4-nitrophenethyl bromide. Mutagenesis of …
Number of citations: 16 journals.plos.org
PJ SHERRATT, DJ Pulford, DJ Harrison… - Biochemical …, 1997 - portlandpress.com
… nitrobenzyl chloride (4-NBC), 4-nitrophenethyl bromide (4NPB), ethacrynic acid and 1-menaphthyl sulphate were measured manually on a Shimadzu UV 3000 spectrophotometer (…
Number of citations: 204 portlandpress.com

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